molecular formula C14H21NO4S B2918908 N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-propylbenzenesulfonamide CAS No. 1916606-67-1

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-propylbenzenesulfonamide

Cat. No. B2918908
CAS RN: 1916606-67-1
M. Wt: 299.39
InChI Key: HUTXXMKWDSBGKR-UHFFFAOYSA-N
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Description

The compound “N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-propylbenzenesulfonamide” is a complex organic molecule. It contains a 3-hydroxytetrahydrofuran group, which is a useful pharmaceutical intermediate . The compound also contains a sulfonamide group, which is commonly found in many drugs.


Synthesis Analysis

While specific synthesis methods for this compound were not found, 3-hydroxytetrahydrofuran, a component of the compound, can be synthesized via various methods. For instance, it can be prepared via cyclization and hydrolysis of 3,4-Dibromo-1-methoxybutane . It can also be synthesized via hydroboration of 2,3- and 2,5-dihydrofuran employing various borane reagents .

Scientific Research Applications

Structural Characterization and Synthesis

  • Structural Determination : The structural characterization of sulfonamide compounds, such as N-[(Butylamino)​carbonyl]​-​4-​methylbenzenesulfonamide, has been achieved through crystallographic analysis, helping to understand their molecular configurations and interactions stabilized by hydrogen bonding and van der Waals forces (Nirmala & Gowda, 1981).
  • Synthesis and Characterization : Novel synthesis routes have been developed for sulfonamide molecules, providing insights into their structural and electronic properties through computational studies and experimental characterizations (Murthy et al., 2018).

Pharmacological and Therapeutic Potential

  • Anticancer Activity : Sulfonamide derivatives have been identified as potent inhibitors of the HIF-1 pathway, showcasing their therapeutic potential as anti-cancer agents through structure-activity relationship studies (Mun et al., 2012).
  • DNA Binding and Antimicrobial Properties : Mixed-ligand copper(II)-sulfonamide complexes exhibit significant DNA binding, cleavage activities, and anticancer activity, alongside their genotoxicity and antimicrobial effects, highlighting the role of the sulfonamide derivative in modulating these interactions (González-Álvarez et al., 2013).
  • Antibacterial Agents : Synthetic efforts have led to the development of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides as potent antibacterial agents, demonstrating significant activity against various bacterial strains (Abbasi et al., 2015).

Molecular and Computational Studies

  • Computational Insights : The electronic and structural properties of sulfonamide derivatives have been explored through quantum-chemical calculations, aiding in the prediction of their behavior and reactivity in biological systems (Mahmood et al., 2016).

properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-2-3-12-4-6-13(7-5-12)20(17,18)15-10-14(16)8-9-19-11-14/h4-7,15-16H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTXXMKWDSBGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-propylbenzenesulfonamide

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